3-Bromo-N,N-diethyl-5-methylaniline is an organic compound with the molecular formula and a molecular weight of approximately 242.16 g/mol. It is characterized by the presence of a bromine atom attached to the aromatic ring, specifically at the third position relative to the amine group. The compound features two ethyl groups and a methyl group on the aromatic ring, contributing to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. Its IUPAC name is 3-bromo-N,N-diethyl-4-methylaniline, and it is often represented by the SMILES notation: CCN(CC)C1=CC=C(C)C(Br)=C1 .
These reactions are essential for synthesizing more complex molecules in organic chemistry.
Several synthetic pathways can be employed to produce 3-Bromo-N,N-diethyl-5-methylaniline:
These methods highlight the versatility in synthesizing this compound depending on available reagents and desired purity levels.
3-Bromo-N,N-diethyl-5-methylaniline has potential applications in various fields:
The compound's unique structure allows it to be tailored for specific applications in these industries.
Interaction studies involving 3-Bromo-N,N-diethyl-5-methylaniline could focus on its reactivity with biological macromolecules like proteins or nucleic acids. Understanding these interactions is crucial for assessing its potential therapeutic effects or toxicity. Additionally, studies could explore its behavior in various environments (e.g., aqueous vs. organic solvents) to determine solubility and bioavailability.
Several compounds share structural similarities with 3-Bromo-N,N-diethyl-5-methylaniline. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
3-Bromo-N,N-diethyl-4-methylaniline | 761001-66-5 | Brominated derivative of N,N-diethyl-4-methylaniline |
4-Bromo-N,N-diethyl-aniline | 103-63-9 | Bromination at para position |
3-Bromo-N,N-dimethyl-aniline | 66584-32-5 | Dimethyl substitution instead of diethyl |
N,N-Diethyl-p-toluidine | 123-41-3 | Similar amine structure without bromination |
These compounds illustrate variations in substitution patterns and functional groups that influence their chemical properties and potential applications.